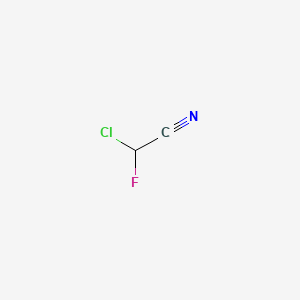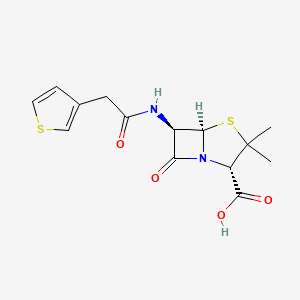
Nonic-light SPS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonic-light SPS is a compound that has garnered significant attention in recent years due to its unique properties and versatile applications. It is primarily used in the field of materials science, particularly in the synthesis and characterization of advanced materials. The compound is known for its ability to enhance the performance of various materials through its interaction with light and other chemical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonic-light SPS is typically synthesized using a method known as spark plasma sintering (SPS). This technique involves the application of a pulsed direct current through a conductive die containing the powder of the compound. The process is carried out under low voltage and low pressure, which allows for the efficient consolidation of the powder into a dense material . The reaction conditions usually involve high temperatures and rapid heating and cooling rates, which help in achieving the desired properties of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced SPS systems that are capable of producing large quantities of the compound with high reproducibility and efficiency. These systems are designed to handle various materials and can produce parts with improved functionality and cost-effectiveness . The industrial production process also involves stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Nonic-light SPS undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in various fields, as they determine the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper chlorides, sulfur-containing compounds, and various organic solvents. The reactions are typically carried out under anaerobic conditions to prevent unwanted side reactions and to ensure the formation of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include copper-thiolate complexes and other sulfur-containing compounds. These products are essential for the compound’s application in materials science and other fields .
Applications De Recherche Scientifique
Nonic-light SPS has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst for various reactions, including cross-coupling and polymerization reactions . In biology, it is used in the development of biosensors and other diagnostic tools due to its ability to interact with biological molecules . In medicine, this compound is being explored for its potential use in drug delivery systems and other therapeutic applications . In industry, it is used in the production of advanced materials, such as nanostructured ceramics and composites, which have applications in electronics, optics, and other fields .
Mécanisme D'action
The mechanism of action of Nonic-light SPS involves its interaction with light and other chemical agents to induce various chemical and physical changes in the materials it is applied to. The compound’s unique properties allow it to enhance the performance of these materials by improving their stability, reactivity, and other characteristics . The molecular targets and pathways involved in these interactions are still being studied, but it is believed that the compound’s ability to generate reactive oxygen species and other intermediates plays a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Nonic-light SPS is unique in its ability to interact with light and other chemical agents to induce various changes in materials. Similar compounds include spiropyrans and other photochromic compounds, which also have the ability to switch between different forms in response to light . this compound stands out due to its versatility and efficiency in enhancing the performance of various materials. Other similar compounds include various sulfur-containing compounds and metal-thiolate complexes, which have similar chemical properties but may not offer the same level of performance and versatility as this compound .
Conclusion
This compound is a versatile and efficient compound with a wide range of applications in scientific research and industry. Its unique properties and ability to interact with light and other chemical agents make it a valuable tool in the development of advanced materials and other technologies. As research continues, it is expected that new applications and mechanisms of action for this compound will be discovered, further enhancing its importance in various fields.
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(9)5(11)6(12)4(10)2-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-12H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWSRSRCWYARAJ-SQOFCNSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-79-9 |
Source


|
| Record name | Sorbitan oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorbitan sesquioleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1655421.png)
![1-[(4-Nitrophenyl)methyl]quinolin-1-ium chloride](/img/structure/B1655423.png)
![3,5-Diiodo-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1655426.png)

